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Compound of Interest

Compound Name: 1-Boc-Oxindole-5-boronic acid

Cat. No.: B567234 Get Quote

1-Boc-Oxindole-5-boronic acid pinacol ester (CAS No: 777061-36-6) is a highly versatile synthetic building block that has gained prominence in

medicinal chemistry and drug discovery.[1] Its structure uniquely combines three key features:

The Oxindole Core: This bicyclic lactam is a "privileged scaffold," frequently found in the structures of bioactive natural products and synthetic

drugs. Its rigid conformation and hydrogen bonding capabilities make it an ideal framework for designing enzyme inhibitors, particularly protein

kinase inhibitors.

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It enhances the solubility of the

molecule in common organic solvents and deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing

reactivity to other positions.

The Boronic Acid Pinacol Ester: This functional group is a cornerstone of modern synthetic chemistry, primarily for its role in the Nobel Prize-

winning Suzuki-Miyaura cross-coupling reaction.[2] The pinacol ester form offers significant advantages over the corresponding free boronic

acid, including enhanced stability, resistance to premature decomposition (protodeboronation), and ease of purification by standard techniques

like silica gel chromatography.[2][3]

This guide provides detailed application notes and protocols for leveraging this powerful reagent in the synthesis of complex molecular

architectures, with a focus on its application in drug discovery workflows.

Physicochemical Properties
Property Value Reference

Chemical Name
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)-2-oxoindoline-1-carboxylate
[1]

CAS Number 777061-36-6 [1]

Molecular Formula C₁₉H₂₆BNO₄ [1]

Molecular Weight 343.23 g/mol [1]

Appearance Solid [1]

Melting Point 131-136 °C [1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 1-Boc-Oxindole-5-boronic acid pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C5 position of the oxindole core and a variety of

sp²-hybridized carbon atoms (aryl, heteroaryl, vinyl), providing a direct route to 5-substituted oxindole derivatives.

The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (e.g., an aryl

bromide), forming a Pd(II) intermediate.

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which

activates the boronic ester to form a more nucleophilic "ate" complex.[4]

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating

the active Pd(0) catalyst, which re-enters the cycle.

Pd(0)L₂
(Active Catalyst)

Oxidative AdditionAr¹-X Ar¹-Pd(II)L₂-X Transmetalation Ar¹-Pd(II)L₂-R

Base (e.g., K₂CO₃)
+ R-B(OR)₂ [R-B(OR)₂(OH)]⁻

Reductive Elimination
Regeneration

Ar¹-R
(Coupled Product)

Click to download full resolution via product page

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Protocol 1: Synthesis of 5-Aryl-Oxindoles for Kinase Inhibitor
Scaffolds
The 5-aryl-oxindole motif is a key pharmacophore in numerous potent kinase inhibitors. The aryl group at the C5 position often extends into the

solvent-exposed region of the ATP-binding pocket, allowing for modifications that enhance potency and selectivity. This protocol provides a

reliable method for synthesizing these valuable compounds.

Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide
This procedure details the coupling of 1-Boc-Oxindole-5-boronic acid pinacol ester with 1-bromo-4-methoxybenzene as a representative

electron-rich aryl halide.

Materials:

1-Boc-Oxindole-5-boronic acid pinacol ester (1.0 equiv)

Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.1 equiv)

Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 0.03 equiv)

Base (e.g., Potassium Carbonate (K₂CO₃), anhydrous, 3.0 equiv)

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Reaction Vessel (e.g., Schlenk tube or microwave vial)

Inert Gas Supply (Argon or Nitrogen)

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-Boc-Oxindole-5-boronic acid pinacol ester (e.g.,

100 mg, 0.29 mmol), 1-bromo-4-methoxybenzene (59 mg, 0.32 mmol), and anhydrous K₂CO₃ (120 mg, 0.87 mmol).
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Inert Atmosphere: Seal the vessel with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to

ensure all oxygen is removed. Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation and can be deactivated by

atmospheric oxygen, halting the catalytic cycle.[2]

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 3 mL) via syringe. Stir the suspension for 5 minutes. Causality:

The mixed solvent system is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and

facilitate the formation of the active boronate species.[3]

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (6.4 mg, 0.0087 mmol).

Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS

until the limiting reagent is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract

the aqueous layer with ethyl acetate (2 x 10 mL).

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield

the pure 5-aryl-oxindole product.

Subsequent Boc Deprotection
To obtain the final N-H oxindole, the Boc group must be removed.

Dissolve the purified Boc-protected product in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.

Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to

neutralize the acid. Dry, filter, and concentrate to yield the deprotected 5-aryl-oxindole.

Expected Results & Substrate Scope
This protocol is robust and applicable to a wide range of aryl and heteroaryl halides. The choice of catalyst, ligand, and base may need

optimization for particularly challenging substrates.

Aryl Halide Type Typical Catalyst/Ligand Base Expected Yield Notes

Electron-Rich Aryl Bromide Pd(dppf)Cl₂ K₂CO₃ 80-95%
Generally high-yielding and

clean reactions.

Electron-Poor Aryl Bromide
Pd(dppf)Cl₂ or

Pd₂(dba)₃/SPhos
K₂CO₃ 75-90%

Reactions are often faster

than with electron-rich

partners.

Sterically Hindered Aryl

Bromide
Pd₂(dba)₃/XPhos or SPhos K₃PO₄ 60-85%

Bulky phosphine ligands are

required to facilitate

oxidative addition and

reductive elimination.[3][4]

Heteroaryl Chloride Pd₂(dba)₃/SPhos K₃PO₄ 50-80%

Aryl chlorides are less

reactive; more active

catalyst systems are often

necessary.[4]
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graph TD {

A[Start: 1-Boc-Oxindole-5-boronic acid pinacol ester + Aryl Halide] --> B{Step 1: Combine Reagents & Base};

B --> C{Step 2: Degas & Add Solvent};

C --> D{Step 3: Add Pd Catalyst};

D --> E{Step 4: Heat & Monitor Reaction};

E --> F{Step 5: Aqueous Work-up & Extraction};

F --> G[Step 6: Column Chromatography];

G --> H[Product: 1-Boc-5-Aryl-Oxindole];

H --> I{Step 7: TFA / DCM};

I --> J[Final Product: 5-Aryl-Oxindole];

// Styling

style A fill:#F1F3F4,stroke:#5F6368

style H fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF

style J fill:#34A853,stroke:#FFFFFF,color:#FFFFFF

}

Figure 2: Workflow for the Synthesis and Deprotection of 5-Aryl-Oxindoles.

Application Note 2: Enabling Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. It involves screening small, low-complexity

molecules ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent leads. 1-Boc-Oxindole-5-
boronic acid pinacol ester is an ideal starting point for an FBDD campaign.

Strategy: Rapid Library Elaboration
The boronic ester functionality allows for the rapid synthesis of a diverse library of analogs from a common core. By coupling the oxindole

fragment with a curated set of commercially available aryl and heteroaryl halides, researchers can efficiently explore the structure-activity

relationship (SAR) around the C5 position.

Fragment Library for Screening

Core Fragment
(1-Boc-Oxindole-Bpin)

Parallel Suzuki Coupling
(High-Throughput Conditions)

Halide Library
(Ar¹-X, Ar²-X, ... Arⁿ-X)

Oxindole-Ar¹ Oxindole-Ar² ... Oxindole-Arⁿ

Click to download full resolution via product page

Figure 3: Logic Diagram for FBDD Library Synthesis.
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Protocol Considerations for Parallel Synthesis
Robust Conditions: Use a catalyst system known for its broad substrate scope and tolerance of diverse functional groups, such as a

combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., SPhos).

Stoichiometry: Use the boronic ester as the limiting reagent to ensure complete conversion and simplify purification.

Automation: Employ automated liquid handlers and parallel synthesis reactors to manage the large number of reactions efficiently.

Purification: High-throughput purification is essential. Techniques like mass-directed preparative HPLC are ideal for isolating the desired

products from a large library.

Quality Control: Each library member should be analyzed by LC-MS and ¹H NMR to confirm identity and purity before biological screening.

By systematically exploring chemical space around the oxindole core, this approach accelerates the hit-to-lead optimization process, making 1-
Boc-Oxindole-5-boronic acid pinacol ester an invaluable tool for modern drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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